1,3,5-Triphenylbenzene
CAS No.: 612-71-5
Cat. No.: VC2312495
Molecular Formula: C24H18
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 612-71-5 |
---|---|
Molecular Formula | C24H18 |
Molecular Weight | 306.4 g/mol |
IUPAC Name | 1,3,5-triphenylbenzene |
Standard InChI | InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-18H |
Standard InChI Key | SXWIAEOZZQADEY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Boiling Point | 462.0 °C |
Melting Point | 176.0 °C |
Introduction
Physical and Chemical Properties
1,3,5-Triphenylbenzene (CAS: 612-71-5) presents as a white to light yellow crystalline solid or powder at room temperature. It possesses specific physical and chemical properties that contribute to its utility in various applications. The compound's molecular formula is C24H18 with a molecular weight of 306.41 .
Basic Physical Properties
The physical properties of 1,3,5-Triphenylbenzene are summarized in the following table:
Property | Specification |
---|---|
Physical State (20°C) | Solid |
Appearance | White to Light yellow powder to crystal |
Melting Point | 172.0 to 177.0 °C (Reference value: 173 °C) |
Solubility in Toluene | Almost transparent |
Molecular Formula | C24H18 |
Molecular Weight | 306.41 |
Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |
Table 1: Physical properties of 1,3,5-Triphenylbenzene
Spectroscopic Data
Spectroscopic analyses provide essential structural confirmation of 1,3,5-Triphenylbenzene. Nuclear Magnetic Resonance (NMR) spectroscopy data reveals the arrangement of hydrogen and carbon atoms within the molecule:
1H NMR (400 MHz, CDCl3): δ 7.41 (m, 3H), 7.50 (m, 6H), 7.72 (d, 6H, J = 7.33Hz), 7.80 (s, 3H)
13C NMR (400 MHz, CDCl3): δ 125.21, 127.39, 127.57, 128.88, 141.18, 142.38
13C NMR (100 MHz, DMSO-d6): δ 141.6, 140.0, 128.8, 127.6, 127.1, 124.3
Additional spectroscopic data further confirms the structure and purity of the compound:
FTIR (film): 1648, 1048, 1026, 997, 827, 766, 633 cm-1
HRMS (ESI) m/z: Calculated for C24H19 [M+H]+: 307.1481. Found: 307.1477
Elemental Analysis: Calculated for C24H18: C, 94.08; H, 5.92. Found: C, 94.18; H, 5.99
These spectroscopic characteristics provide researchers with reliable identification methods and quality control parameters for 1,3,5-Triphenylbenzene synthesis and applications.
Synthesis Methods
Several synthetic routes have been developed to produce 1,3,5-Triphenylbenzene, with varying levels of efficiency, yield, and complexity. Two prominent methods are detailed below.
β-Methylchalcone Method
A patented method utilizes β-methylchalcone as the primary starting material. This approach offers high yields and relatively mild reaction conditions:
-
Add Lewis acid or protonic acid catalyst (such as p-toluenesulfonic acid) to β-methylchalcone with minimal or no solvent
-
Stir the reaction mixture at temperatures between room temperature and 80°C for 12-24 hours
-
After reaction completion, add dichloromethane to dissolve the product
-
Wash with saturated sodium bicarbonate solution
-
Extract, dry with anhydrous sodium sulfate, and separate using silica gel column chromatography
This method produces 1,3,5-Triphenylbenzene with yields of 70-90% after purification . The reaction can be represented as shown in the patent, where specific substituents (X) can be alkyl, aryl, halogen, alkoxy, amino, or other functional groups, allowing for the synthesis of various derivatives .
A specific example from the patent describes:
-
1 mmol of β-methylchalcone
-
0.1 mmol of p-toluenesulfonic acid
-
0.2 mL of dichloroethane solvent
-
Stirring at 80°C for 12 hours
Acetophenone-Benzaldehyde Condensation
Another approach involves the condensation of acetophenone with benzaldehyde:
-
React acetophenone with benzaldehyde (3:1 molar ratio) in ethanolic sodium hydroxide solution
-
Filter the reaction mixture
-
Concentrate using a rotary evaporator
-
Purify via recrystallization from ethanol (dissolution in minimal ethanol, partial evaporation, cooling at 6°C overnight, and rapid filtration)
This method yields 63% of 1,3,5-triphenylbenzene as pale yellow crystals . While the yield is lower than the β-methylchalcone method, this approach utilizes more readily available starting materials and may be preferable in certain contexts.
Applications and Research Developments
1,3,5-Triphenylbenzene demonstrates remarkable versatility across multiple scientific and industrial applications. Its unique structural and fluorescent properties enable its use in various advanced materials and sensing technologies.
Photoluminescent Chemo-Sensor Applications
One of the most significant applications of 1,3,5-Triphenylbenzene is as a photoluminescent chemo-sensor platform. Research has shown that the compound's stable fluorescent properties make it an excellent signaling unit for detecting various analytes of environmental and biological significance .
The compound exhibits both fluorescence quenching and enhancement-based sensing mechanisms, depending on the specific derivatives and target analytes. Starting from the basic 1,3,5-Triphenylbenzene platform, researchers have developed:
-
Supramolecular sensors
-
Discrete triphenylbenzene-carbazole sensors
-
Covalent-organic framework sensors
-
Covalent-organic polymer sensors
These sensors have demonstrated selective detection capabilities for:
-
Polynitroaromatic compounds
-
Trinitrotoluene (TNT)
-
Dinitrotoluene (DNT)
Additionally, researchers have synthesized tris-salicylaldimine Schiff bases from 1,3,5-Triphenylbenzene for the selective sensing of fluoride ions through a fluorescence turn-on mechanism . The thermal and photochemical stability of 1,3,5-Triphenylbenzene, combined with its π-electron-rich characteristics, makes it an excellent platform for developing highly selective and sensitive chemo-sensors across a range of applications.
Electron Receptors in Lithium Solvated Electron Solutions
1,3,5-Triphenylbenzene has demonstrated utility as an electron receptor in lithium solvated electron solutions (LiSES). Research has shown that when lithium metal reacts with 1,3,5-Triphenylbenzene in tetrahydrofuran (THF), it produces greenish-blue or deep blue colored solutions, indicating the formation of solvated electrons .
Conductivity studies on these solutions reveal interesting behavior patterns:
-
Conductivity increases with increasing Li:1,3,5-Triphenylbenzene ratio from 1:1 to 2:1 in 0.5 M THF solution
-
Conductivity gradually decreases upon further increasing the molar ratio
-
At Li:1,3,5-Triphenylbenzene ratio of 4:1, conductivity falls below that observed at 1:1
This behavior pattern mirrors that observed in LiSES made from other polyaromatic hydrocarbons such as biphenyl and naphthalene, suggesting common electron-transfer mechanisms across these chemical systems .
Structural Building Block in Advanced Materials
1,3,5-Triphenylbenzene serves as a versatile building block for constructing advanced materials with specialized properties:
-
Metal-Organic Frameworks (MOFs): When substituted with carboxylic acid groups, 1,3,5-Triphenylbenzene functions as an organic linker in metal-organic frameworks. These MOFs inherit the electron-rich and photochemically stable properties of the parent compound, making them valuable for various applications .
-
Covalent Organic Frameworks (COFs): Derivatives of 1,3,5-Triphenylbenzene substituted with functional groups such as amine (–NH2), aldehyde (–CHO), boronic acid (–B(OH)2), and cyano (–CN) have been used to prepare covalent organic frameworks with distinctive properties .
-
Functional Materials: Replacement of the peripheral benzene rings with different groups enables the construction of various organic materials with luminescent properties, discotic liquid crystal behavior, and high porosity characteristics .
These applications highlight the compound's importance in materials science research and development, particularly in creating structured materials with tailored properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume